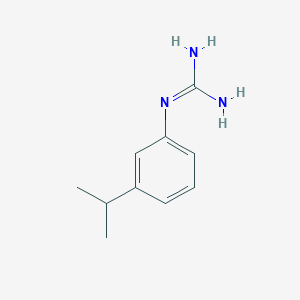

1-(3-Isopropylphenyl)guanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

2-(3-propan-2-ylphenyl)guanidine |

InChI |

InChI=1S/C10H15N3/c1-7(2)8-4-3-5-9(6-8)13-10(11)12/h3-7H,1-2H3,(H4,11,12,13) |

InChI Key |

NEEVRBCTJPKPES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Isopropylphenyl Guanidine and Its Analogues

Classical and Contemporary Approaches to Guanidine (B92328) Core Formation

The formation of the guanidine moiety has traditionally relied on the reaction of amines with various guanylating agents. researchgate.net Among the most established methods are those utilizing cyanamide (B42294) and carbodiimide (B86325) precursors. rsc.org

The reaction of an amine with cyanamide represents a direct and fundamental approach to guanidine synthesis. wikipedia.org In the case of 1-(3-isopropylphenyl)guanidine, this would involve the reaction of 3-isopropylaniline (B1630885) with cyanamide. The reaction is typically facilitated by an acid, which protonates the cyanamide, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. wikipedia.orgnih.gov

The general mechanism involves the addition of the amine to the nitrile group of the cyanamide, forming an amido-isourea intermediate which then tautomerizes to the more stable guanidine structure. While this method is straightforward, it can be limited by the reactivity of the amine and the potential for the dimerization of cyanamide to dicyandiamide. wikipedia.org To circumvent some of these issues, more reactive cyanamide derivatives or catalytic systems have been developed. For instance, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide under mild, aqueous conditions, which could be applicable to the synthesis of this compound. organic-chemistry.org

Table 1: Examples of Cyanamide-Based Guanidine Synthesis

| Amine | Guanylating Agent | Catalyst/Conditions | Product | Reference |

| Various Amines | Cyanamide | Scandium(III) triflate, water | Substituted Guanidines | organic-chemistry.org |

| N-methylaniline | Cyanamide | HCl | N-methylphenylguanidine hydrochloride | nih.gov |

| Morpholine | Cyanamide | HCl | Morpholine-1-carboximidamide hydrochloride | nih.gov |

This table presents examples of guanidine synthesis using cyanamide, illustrating the types of amines and conditions that can be employed.

Carbodiimides are highly versatile reagents for the synthesis of substituted guanidines. researchgate.net The reaction of an amine with a carbodiimide is an atom-economical process that has become a cornerstone of modern guanidine synthesis. acs.orgmdpi.com For the synthesis of this compound, this would involve the addition of 3-isopropylaniline to a suitable carbodiimide.

The mechanism of this reaction can be influenced by the presence of a catalyst. acs.orgscispace.com In the absence of a catalyst, the reaction is believed to proceed through a direct nucleophilic attack of the amine on the central carbon of the carbodiimide. However, the use of catalysts, particularly metal-based catalysts, has significantly expanded the scope and efficiency of this reaction. sioc-journal.cn These catalytic processes often involve the formation of a metal-amido species, which then reacts with the carbodiimide. mdpi.com The versatility of this method allows for the synthesis of a wide range of N,N',N''-trisubstituted guanidines. organic-chemistry.org

Advanced Synthetic Strategies for Arylguanidines

To improve the efficiency, scope, and environmental friendliness of guanidine synthesis, a number of advanced strategies have been developed. These include the use of Lewis acid catalysis and the development of one-pot synthetic protocols.

Lewis acid catalysis has emerged as a powerful tool in organic synthesis, and its application to guanidine formation is no exception. irb.hr Lewis acids can activate the guanylating agent, making it more electrophilic and facilitating the nucleophilic attack by the amine. academie-sciences.frresearchgate.net In the context of synthesizing this compound, a Lewis acid could be used to enhance the reactivity of either a cyanamide or carbodiimide precursor. googleapis.com

Several Lewis acids have been shown to be effective catalysts for guanylation reactions. For example, ytterbium triflate has been used to catalyze the addition of amines to carbodiimides under solvent-free conditions. rsc.orgorganic-chemistry.org Similarly, cheap and commercially available reagents like diethylzinc (B1219324) (ZnEt2) have proven to be highly effective for the guanylation of a variety of amines. rsc.orgmdpi.com The proposed mechanism for zinc-catalyzed guanylation involves the formation of a zinc-amido intermediate. mdpi.com These methods offer milder reaction conditions and broader substrate scope compared to traditional approaches.

Table 2: Lewis Acid Catalysts in Guanidine Synthesis

| Catalyst | Guanylating Agent | Amine Scope | Key Features | Reference(s) |

| Ytterbium triflate | Carbodiimides | Aromatic, aliphatic, heterocyclic secondary amines | Solvent-free conditions, effective for various amines | rsc.org, organic-chemistry.org |

| Diethylzinc (ZnEt2) | Carbodiimides | Primary and secondary aromatic, aliphatic, and heterocyclic amines | Mild conditions, commercially available catalyst | mdpi.com, rsc.org |

| Scandium(III) triflate | Cyanamide | Various amines | Mild, aqueous conditions | organic-chemistry.org |

| Lanthanide amides | Carbodiimides | Aromatic and secondary amines | High activity, mild conditions, wide solvent compatibility | organic-chemistry.org |

This table highlights various Lewis acid catalysts used in guanidine synthesis, showcasing their versatility and the conditions under which they are effective.

One such approach involves the reaction of carbamoyl (B1232498) isothiocyanates with a primary amine to form a thiourea (B124793) intermediate, which is then coupled with a second amine in the same pot using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). organic-chemistry.org This method allows for the synthesis of multisubstituted guanidines with diverse substitution patterns. Another example is a three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines, catalyzed by copper. organic-chemistry.org Electrochemical methods have also been developed for the one-pot synthesis of guanidines from isothiocyanates and amines. rsc.org These protocols offer significant advantages in terms of operational simplicity and the ability to generate diverse libraries of guanidine derivatives. researchgate.netjuniperpublishers.comscite.ai

Derivatization Strategies for the this compound Skeleton

Once the this compound core is synthesized, further derivatization can be carried out to explore structure-activity relationships or to introduce desired properties. The guanidine functional group itself is highly basic and typically protonated under physiological conditions, a key feature for its biological activity. researchgate.net

Derivatization can be achieved by introducing substituents at the other nitrogen atoms of the guanidine moiety. For example, if this compound is prepared from 3-isopropylaniline and cyanamide, the resulting guanidine has two unsubstituted nitrogen atoms that can be further functionalized. Standard N-alkylation or N-arylation reactions could be employed, although the high basicity of the guanidine group might require careful choice of reaction conditions and protecting group strategies. ineosopen.org

Another approach to derivatization involves modifying the isopropylphenyl ring. Electrophilic aromatic substitution reactions could potentially be used to introduce additional functional groups onto the aromatic ring, although the directing effects of the isopropyl and guanidino groups would need to be considered. Pre-functionalized anilines could also be used as starting materials in the guanidine synthesis to introduce diversity at the aromatic ring. Derivatization is a key strategy for fine-tuning the properties of guanidine-containing compounds. nih.govnih.govntu.edu.sgescholarship.org

Selective Functionalization of the Aryl Moiety

The selective modification of the aryl ring in arylguanidines, such as this compound, is a key strategy for creating a diverse range of analogues. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for this purpose, allowing for the direct introduction of new aryl or vinyl groups at the ortho position to the guanidine moiety. researchgate.net

This approach utilizes the guanidine functional group as a directing group, guiding the catalyst to activate a specific C-H bond on the aromatic ring. The reaction facilitates the formation of aryl-aryl bonds, which are significant structural motifs in many bioactive compounds and functional materials. researchgate.net The process has been demonstrated to work with simple unactivated arenes and ethyl acrylate, leading to ortho-arylation and ortho-olefination, respectively. researchgate.net

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Arylguanidines

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Arylguanidine | Unactivated Arene | ortho-Arylated Guanidine | researchgate.net |

| Arylguanidine | Ethyl Acrylate | ortho-Olefinated Guanidine | researchgate.net |

Mechanistic studies suggest that these transformations can proceed through a palladium(II)/palladium(IV) catalytic cycle. researchgate.net The ability to use the guanidine group itself to direct the functionalization under mild conditions represents a significant advancement in the synthesis of complex substituted arylguanidines. researchgate.net This method avoids the need for pre-functionalized aromatic rings, offering a more efficient and atom-economical route to novel derivatives.

Modifications and Substitutions on the Guanidine Core

The guanidine group itself offers multiple sites for modification, allowing for precise tuning of its basicity, steric hindrance, and hydrogen-bonding capabilities. Common modifications include alkylation and acylation at the nitrogen atoms of the guanidine core. nih.govineosopen.org

The synthesis of substituted guanidines can be broadly classified into two types of reactions: nucleophilic substitution and nucleophilic addition. ineosopen.org A prevalent method involves the reaction of an amine with a guanylating agent, which is a precursor that provides the guanidine moiety. ineosopen.org For instance, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can be used to introduce an alkylated guanidine group, while acylated derivatives of N-Boc-S-methylisothiourea are employed for acylation. nih.gov

A versatile one-pot synthesis for 1,3-substituted guanidines starts from carbamoyl isothiocyanates. These react with a primary amine to form a thiourea intermediate, which is then coupled with a second amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to yield the desired guanidine. organic-chemistry.org This method is advantageous as it avoids highly polar intermediates, simplifying purification. organic-chemistry.org

Table 2: Reagents for Guanidine Core Modification

| Modification Type | Precursor/Reagent | Resulting Structure | Reference |

|---|---|---|---|

| Alkylation | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | N-alkylated guanidine | nih.gov |

| Acylation | Acylated N-Boc-S-methylisothiourea | N-acylated guanidine | nih.gov |

| Guanylation | 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea | Substituted guanidine | acs.org |

| Desulfurization/Coupling | Carbamoyl isothiocyanates + EDCI | 1,3-substituted guanidine | organic-chemistry.org |

These modifications are not merely for structural diversification. For example, the selective methylation of specific nitrogen atoms (Nδ vs. Nω) in the guanidine group of peptidic ligands has been shown to shift binding selectivity between different integrin subtypes. nih.gov This highlights how subtle structural changes on the guanidine core can lead to significant changes in biological activity. nih.gov

Synthesis of Polycyclic and Bridged Guanidine Structures

Incorporating the guanidine functionality into a cyclic system leads to the formation of polycyclic and bridged guanidine structures, a motif found in a number of natural products with potent biological activities. ineosopen.orgscholaris.ca These constrained analogues often exhibit enhanced basicity and unique conformational properties. ineosopen.org

One strategy for synthesizing cyclic guanidines is the directed stereoselective guanidinylation of alkenes. This method delivers an intact guanidine group to an unactivated alkene, directed by a nearby hydroxy or carboxy group, resulting in high stereocontrol. nih.gov The reaction is notable for its broad functional group tolerance and mild conditions. nih.gov

Another major approach involves the reaction of triamines with reagents like carbon disulfide or, more favorably, guanidine salts or cyanamide to form bicyclic guanidines such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). google.comgoogle.com These reactions can often be performed without added solvents and under heating. google.comgoogle.com For instance, heating guanidine carbonate with a triamine like bis(3-aminopropyl)amine (B123863) can produce TBD. google.com

The Diels-Alder reaction offers a pathway to bridged guanidine structures. The cycloaddition of simple alkyl-substituted guanidine derivatives with dienophiles can yield polycyclic guanidinooxanorbornenes. mdpi.com A challenge in this approach is the competing aza-Michael addition reaction due to the high nucleophilicity of guanidines. Researchers have found that using the protonated form of the guanidine can act as a "protecting group," favoring the desired cycloaddition pathway. mdpi.com

Table 3: Synthetic Routes to Polycyclic and Bridged Guanidines

| Synthetic Method | Reactants | Product Type | Reference |

|---|---|---|---|

| Directed Guanidinylation | Alkene with directing group (e.g., -OH) + Guanidinylating agent | Cyclic Guanidine | nih.gov |

| Cyclocondensation | Triamine + Guanidine Carbonate/Cyanamide | Bicyclic Guanidine (e.g., TBD) | google.comgoogle.com |

| Cycloaddition | Guanidinium (B1211019) Salt + Dienophile (e.g., DMAD) | Bridged Guanidine (Oxanorbornane) | mdpi.com |

These advanced synthetic methodologies provide access to a wide array of structurally complex guanidine compounds, enabling the exploration of their properties as superbases in organic synthesis, as components of functional materials, and as scaffolds for new therapeutic agents. ineosopen.org

Chemical Reactivity and Mechanistic Studies of 1 3 Isopropylphenyl Guanidine

Investigations into the Fundamental Basicity and Protonation Chemistry

The guanidine (B92328) moiety is renowned for its strong basicity, a characteristic that stems from the significant resonance stabilization of its protonated form, the guanidinium (B1211019) cation. researchgate.netunacademy.com Upon protonation, the positive charge is delocalized over the three nitrogen atoms, resulting in a highly stable conjugate acid. researchgate.netunacademy.comstackexchange.com This inherent stability makes guanidines, including 1-(3-isopropylphenyl)guanidine, potent organic bases. rsc.org

The basicity of guanidine derivatives is influenced by the nature of the substituents on the nitrogen atoms. ineosopen.org The presence of an aryl group, such as the 3-isopropylphenyl group, can modulate the basicity. A study on the basicity of various aryl guanidines provides insight into these substituent effects. rsc.org

The protonation of guanidine occurs at the sp2-hybridized imino nitrogen. stackexchange.com This is because the lone pairs on the amino nitrogens are involved in resonance, making them less available for protonation. stackexchange.com The resulting guanidinium cation is a planar, symmetrical ion with equivalent C-N bonds. unacademy.com

Table 1: Factors Influencing the Basicity of Guanidines

| Factor | Description |

| Resonance Stabilization | The positive charge in the protonated form (guanidinium ion) is delocalized over all three nitrogen atoms, leading to high stability. researchgate.netunacademy.com |

| Substituent Effects | The electronic nature of substituents on the nitrogen atoms can either increase or decrease the basicity. ineosopen.orgrsc.org |

| Protonation Site | Protonation occurs on the sp2-hybridized imino nitrogen due to the delocalization of lone pairs on the amino nitrogens. stackexchange.com |

| Solvation | Efficient solvation of the guanidinium cation by polar solvents contributes to its stability. unacademy.com |

Role as an Organosuperbase in Catalytic Organic Transformations

The strong basicity of guanidines like this compound allows them to function as powerful organosuperbases in a variety of catalytic organic reactions. rsc.orgrsc.orgresearchgate.net These catalysts operate under mild conditions and offer an alternative to traditional metal-based catalysts. rsc.org

As Brønsted bases, guanidines can deprotonate weakly acidic pronucleophiles, thereby activating them for subsequent reactions. This has been effectively utilized in various carbon-carbon and carbon-heteroatom (C-X) bond-forming reactions. nih.govfrontiersin.org Chiral Brønsted bases, in particular, have proven to be highly effective catalysts for a range of enantioselective transformations. nih.gov The catalytic cycle typically involves the guanidine abstracting a proton from the nucleophile, which then attacks an electrophile. The protonated guanidinium ion can also participate in the reaction by activating the electrophile through hydrogen bonding. rsc.org

The development of bifunctional catalysts, which contain both a Brønsted basic site and a hydrogen-bond donating moiety, has significantly expanded the scope of organocatalysis. nih.gov These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity. beilstein-journals.org

The incorporation of chirality into the guanidine framework has led to the development of highly effective chiral organocatalysts for asymmetric synthesis. rsc.orgbohrium.com These catalysts have been successfully applied in a wide array of transformations, including Michael additions, Henry reactions, and α-amination of 1,3-dicarbonyl compounds. ineosopen.orgmdpi.com

The stereochemical outcome of these reactions is often dictated by the formation of a well-defined transition state involving the chiral catalyst, the nucleophile, and the electrophile. beilstein-journals.org The guanidine moiety plays a crucial role in this assembly through a network of hydrogen bonds. frontiersin.org The design and synthesis of new chiral guanidine catalysts continue to be an active area of research, with a focus on improving efficiency and enantioselectivity. bohrium.commdpi.com

Table 2: Applications of Chiral Guanidine Catalysts in Asymmetric Synthesis

| Reaction Type | Catalyst Type | Key Features |

| Michael Addition | Chiral binaphthyl guanidine | High enantioselectivity in the addition of 1,3-dicarbonyl compounds to nitroalkenes. ineosopen.org |

| Henry Reaction | Chiral guanidine thiourea (B124793) | Good yields and high enantioselectivities. ineosopen.org |

| α-Amination | Chiral benzimidazole-derived guanidines | Readily synthesized and effective for the amination of 1,3-dicarbonyl compounds. mdpi.com |

| Various Transformations | Bifunctional guanidine-amides | Versatile catalysts for several asymmetric reactions under mild conditions. bohrium.com |

Elucidation of Reaction Mechanisms Involving the Guanidine Moiety

Understanding the reaction mechanisms of guanidines is crucial for optimizing existing catalytic systems and designing new ones. The guanidine moiety can participate in reactions through various pathways, primarily involving its nucleophilic character and its ability to engage in cycloaddition reactions.

While guanidines are primarily known as bases, they can also act as nucleophiles. rsc.org The guanidine carbon, however, is generally resistant to nucleophilic attack due to resonance stabilization. organic-chemistry.org To overcome this, strategies have been developed to activate the guanidine carbon towards nucleophilic substitution. One such method involves the formation of guanidine cyclic diimide (GCDI) structures, which disrupt the resonance and enhance the electrophilicity of the guanidine carbon. organic-chemistry.org In the presence of an acid, these GCDIs can undergo nucleophilic substitution with various nucleophiles via an addition-elimination pathway. organic-chemistry.org

This pathway involves the initial addition of the nucleophile to the guanidine carbon, forming a tetrahedral intermediate. Subsequent elimination of a leaving group regenerates the guanidine-like structure. libretexts.orgmasterorganicchemistry.com This type of reactivity has been explored in the synthesis of functionalized guanidines. organic-chemistry.org A tandem reaction involving nucleophilic addition, intramolecular nucleophilic substitution, and a subsequent intramolecular nucleophilic addition-elimination process has been reported for the synthesis of triazole-fused spiro-guanidines. rsc.org

The guanidine moiety, specifically its C=N double bond, can participate in cycloaddition reactions. mdpi.com These reactions provide a direct route to the synthesis of various heterocyclic compounds containing a guanidine substructure. novapublishers.comrsc.org For instance, 1,3-dipolar cycloadditions of azides with guanidine have been studied computationally, showing the potential for forming tetrazole derivatives. mdpi.com

Furthermore, guanidine-derived 1,3-dipoles can undergo (3+2) and (4+3) cycloadditions with alkenes and dienes, respectively. nih.govchemrxiv.org These reactions, termed guanidine annulations, provide access to cyclic guanidines such as 2-amino imidazolines and bridged guanidine systems. nih.govchemrxiv.org The mechanism of these reactions is proposed to be a stepwise, ionic, net cycloaddition. chemrxiv.org

Guanidine-Catalyzed Ring-Opening Reactions

Guanidine and its derivatives have emerged as powerful organocatalysts for a variety of chemical transformations, including the ring-opening reactions of strained heterocycles like epoxides and aziridines. iitd.ac.inacademie-sciences.fr The utility of guanidines in these reactions stems from their strong basicity and their ability to act as hydrogen bond donors upon protonation, thereby activating substrates and facilitating nucleophilic attack. rsc.orgrsc.org While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity of related guanidine catalysts provides a strong framework for understanding its potential role and mechanism in these reactions. The electronic and steric properties of the 3-isopropylphenyl group are expected to influence the basicity and catalytic activity of the guanidine moiety.

Guanidines can catalyze ring-opening reactions through several mechanistic pathways. They can act as Brønsted bases, deprotonating a nucleophile to increase its reactivity. iitd.ac.in The resulting guanidinium ion can then stabilize the transition state and the anionic intermediate through hydrogen bonding. iitd.ac.inrsc.org In some cases, guanidines can also function as nucleophilic catalysts themselves. rsc.orgresearchgate.net

Ring-Opening of Epoxides

The ring-opening of epoxides with various nucleophiles is a fundamental transformation in organic synthesis, yielding valuable 1,2-difunctionalized compounds. Guanidine catalysts have been shown to promote this reaction effectively. For instance, the intramolecular ring-opening of guanidine-containing epoxides has been reported to yield cyclic guanidines. soton.ac.ukbangor.ac.uk

In the context of CO2 cycloaddition to epoxides to form cyclic carbonates, guanidine hydrochloride, in conjunction with a Lewis acid like ZnI2, has been shown to be an effective catalytic system. mdpi.com The guanidine hydrochloride is proposed to play a dual role by activating both the epoxide and the carbon dioxide. mdpi.com Theoretical studies suggest that the formation of a hydrogen bond between the catalyst and the epoxide can accelerate the ring-opening of the epoxide, which is often the rate-determining step. mdpi.com

A proposed mechanism involves the guanidine activating the nucleophile (or CO2) while the guanidinium ion activates the epoxide through hydrogen bonding to the oxygen atom, facilitating the nucleophilic attack. This bifunctional activation is a common feature in guanidine catalysis. iitd.ac.inrsc.org

The table below summarizes representative results for guanidine-mediated ring-opening of epoxides.

| Epoxide Substrate | Nucleophile/Co-catalyst | Guanidine Catalyst | Product | Yield (%) | Reference |

| Propylene (B89431) Oxide | CO2 / ZnI2 | Guanidine hydrochloride | Propylene Carbonate | 95 | mdpi.com |

| Styrene Oxide | CO2 / ZnI2 | Guanidine hydrochloride | Styrene Carbonate | 93 | mdpi.com |

| Epichlorohydrin | CO2 / ZnI2 | Guanidine hydrochloride | Chloromethyl Ethylene Carbonate | 98 | mdpi.com |

| N-Allylguanidine | DMDO (in situ epoxidation) | - | 5-membered cyclic guanidine | - | bangor.ac.uk |

Note: The yields are as reported in the cited literature under optimized conditions.

Ring-Opening of Aziridines

Aziridines, nitrogen-containing three-membered rings, are valuable synthetic intermediates for the preparation of nitrogenous compounds. nih.gov Their ring-opening provides access to a wide array of functionalized amines. Guanidine catalysts have been successfully employed in the enantioselective desymmetrization of meso-aziridines. kaust.edu.saresearchgate.net

In these reactions, a chiral guanidine catalyst, often derived from an amino-indanol backbone, acts as a Brønsted base to deprotonate a nucleophile, such as a thiol or a carbodithioic acid. kaust.edu.saresearchgate.net The resulting nucleophile then attacks one of the enantiotopic carbons of the meso-aziridine, leading to the formation of a chiral ring-opened product with high enantioselectivity. kaust.edu.sa The guanidinium ion formed in the process is believed to control the stereochemical outcome by forming a well-organized, hydrogen-bonded transition state with the nucleophile and the aziridine. iitd.ac.in

The regioselective ring-opening of N-activated aziridines with acid anhydrides can be catalyzed by guanidine bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov This reaction provides a mild and efficient route to protected β-amino alcohols. nih.gov

The following table presents data on the guanidine-catalyzed ring-opening of aziridines.

| Aziridine Substrate | Nucleophile | Guanidine Catalyst | Product | Yield (%) | ee (%) | Reference |

| N-Tosyl meso-aziridine | 2,6-Dichlorobenzenethiol | Amino-indanol derived chiral guanidine | Ring-opened β-aminosulfide | 95 | 94 | kaust.edu.saresearchgate.net |

| N-Tosyl meso-aziridine | 2,6-Dimethylbenzenethiol | Amino-indanol derived chiral guanidine | Ring-opened β-aminosulfide | 92 | 92 | kaust.edu.saresearchgate.net |

| N-3,5-Dinitrobenzoyl meso-aziridine | Carbamodithioic acid | Amino-indanol derived chiral guanidine | Ring-opened dithiocarbamate | 93 | 91 | researchgate.net |

| N-Tosylaziridine | Acetic anhydride | TBD | β-Amino ester | >99 | N/A | nih.gov |

Note: Yields and enantiomeric excesses (ee) are as reported in the cited literature under optimized conditions.

Advanced Structural Elucidation and Conformational Analysis of 1 3 Isopropylphenyl Guanidine

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

There is no publicly available information regarding the single-crystal X-ray diffraction analysis of 1-(3-isopropylphenyl)guanidine. Consequently, details on its crystal system, space group, and unit cell dimensions cannot be provided.

Crystal Structure Analysis and Unit Cell Parameters

Without experimental crystallographic data, a description of the crystal structure and its unit cell parameters is not possible.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

Specific bond lengths, bond angles, and torsional angles for this compound, which would be derived from X-ray crystallography, are not available.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in the Crystal Lattice

An analysis of the hydrogen bonding patterns and other non-covalent interactions within the crystal lattice of this compound cannot be conducted without the crystal structure data.

Advanced Spectroscopic Characterization for Solution and Solid States

No specific multi-dimensional NMR, infrared, or Raman spectroscopic data for this compound has been found in the searched scientific literature.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Solution Conformations

Detailed analysis of the solution-state structure and conformational dynamics using techniques such as COSY, HSQC, and HMBC is not possible due to the lack of published NMR data for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

A specific assignment of vibrational modes from infrared and Raman spectra for this compound cannot be performed as the spectra are not available in the public domain.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, HRMS provides the high-resolution mass of the molecular ion, which can be used to confirm its molecular formula, C₁₀H₁₅N₃. In a typical analysis using a technique like electrospray ionization (ESI), the compound is protonated to form the [M+H]⁺ ion. The experimentally measured mass-to-charge ratio (m/z) of this ion is then compared to the theoretically calculated exact mass.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments, often performed on high-resolution instruments like quadrupole time-of-flight (Q-TOF) analyzers, reveal the compound's fragmentation pattern. nih.gov This process involves the isolation of the parent ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of information about the molecule's structural components. tutorchase.com

The fragmentation of the this compound molecular ion is expected to occur at its weakest bonds and lead to the formation of stable carbocations and neutral losses. Key fragmentation pathways would likely include:

Loss of a methyl radical: Cleavage within the isopropyl group to lose a methyl group (•CH₃), resulting in a highly stable secondary benzylic cation.

Loss of the isopropyl group: Benzylic cleavage leading to the loss of a propyl radical (•C₃H₇) or propylene (B89431) (C₃H₆) via rearrangement.

Cleavage of the Phenyl-Nitrogen Bond: Scission of the C-N bond connecting the isopropylphenyl ring and the guanidine (B92328) moiety. This can result in either the isopropylphenyl cation or the protonated guanidine fragment, depending on where the charge is retained.

Loss of Ammonia (B1221849)/Amines: Fragmentation within the guanidine group itself can lead to the neutral loss of ammonia (NH₃) or other small nitrogen-containing species.

The base peak in the spectrum, representing the most stable and abundant fragment, is often crucial for structural deduction. libretexts.org For this compound, fragments retaining the aromatic ring and the charge, such as the isopropylphenyl cation or the fragment from the loss of a methyl group, are expected to be prominent.

| Proposed Fragment Ion | m/z (Monoisotopic) | Neutral Loss | Formula of Lost Neutral |

| [C₁₀H₁₅N₃ + H]⁺ | 178.1390 | - | - |

| [C₉H₁₂N₃]⁺ | 162.1077 | •CH₃ | CH₃ |

| [C₇H₇N₃ + H]⁺ | 134.0764 | C₃H₆ | C₃H₆ |

| [C₉H₁₁]⁺ | 119.0855 | CH₄N₃ | CH₅N₃ |

| [CH₅N₃ + H]⁺ | 61.0556 | C₉H₁₀ | C₉H₁₀ |

Tautomerism and Isomerism Studies of the Guanidine System

The guanidine group is a nitrogen-rich functional group characterized by a central carbon atom bonded to three nitrogen atoms. Its structure is non-trivial, as it can exist in various isomeric forms due to tautomerism within the guanidine unit itself, as well as E/Z isomerism around the carbon-nitrogen double bond. researchgate.net This complexity can often lead to unresolved or broad signals in spectroscopic analyses like NMR, necessitating detailed studies to characterize the dominant species. researchgate.net

Tautomerism: Prototropic tautomerism involves the migration of a proton, resulting in a redistribution of electrons and the shifting of a double bond. researchgate.net For 1-arylguanidines, the delocalized π-system can extend from the phenyl ring to the guanidine moiety. The position of the imine (C=N) double bond within the three-nitrogen framework gives rise to distinct tautomers. researchgate.net Although the system is conjugated, three primary tautomeric forms can be considered for this compound, depending on which nitrogen atom is part of the imine double bond. The relative stability of these tautomers is influenced by factors such as conjugation with the aromatic ring and intramolecular hydrogen bonding. researchgate.netnih.gov

Isomerism: For each tautomer containing a C=N double bond, E/Z isomerism (geometric isomerism) is possible. The substituents on the double-bonded carbon and nitrogen atoms can be arranged on the same side (Z, from the German zusammen) or opposite sides (E, from the German entgegen) of the double bond. researchgate.net The energy barrier to rotation around the C=N bond is significant, allowing for the potential isolation or observation of distinct E and Z isomers under certain conditions.

| Type of Isomerism | Description | Example Structures of this compound |

| Tautomerism | Migration of a proton changes the location of the C=N double bond within the guanidine core. | Tautomer A (Imine N external), Tautomer B (Imine N internal), Tautomer C (Imine N attached to phenyl) |

| E/Z Isomerism | Different spatial arrangements of substituents around the C=N double bond for each tautomer. | For each tautomer, E and Z forms are possible depending on the orientation of groups on the double bond. |

| Conformational Isomerism | Different spatial arrangements (rotamers) due to rotation around the Phenyl-N single bond. | Rotation can lead to different orientations of the isopropylphenyl group relative to the plane of the guanidine group. |

Computational and Theoretical Investigations of 1 3 Isopropylphenyl Guanidine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for dissecting the intrinsic properties of molecules at the electronic level. For 1-(3-Isopropylphenyl)guanidine, DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) are employed to model its behavior accurately. mdpi.comresearchgate.net

The electronic structure of this compound is characterized by the interplay between the electron-rich guanidine (B92328) group and the aromatic isopropylphenyl moiety. The guanidine group, with its delocalized π-system across the C-N bonds, acts as a strong electron-donating group.

Charge Distribution: Analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the localization of partial charges on various atoms. researchgate.net The nitrogen atoms of the guanidine group are expected to carry significant negative charge density due to their high electronegativity and participation in lone pairs, making them primary sites for electrophilic attack. Conversely, the central carbon atom of the guanidine unit exhibits a partial positive charge. The isopropylphenyl ring influences this distribution through inductive and resonance effects. An illustrative table of calculated Mulliken atomic charges is presented below.

Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Charge (a.u.) |

|---|---|

| C (Guanidine) | +0.45 |

| N (Imino) | -0.60 |

| N (Amino) | -0.75 |

| C (Aromatic, C1) | +0.15 |

| C (Aromatic, C3) | -0.10 |

Note: Values are representative and obtained from DFT calculations for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis: FMO theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). youtube.com For this compound, the HOMO is predominantly localized on the electron-donating guanidine group, specifically on the nitrogen atoms. The LUMO is typically distributed over the aromatic phenyl ring, which can accept electron density. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. malayajournal.org

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

Note: These values are illustrative examples derived from theoretical DFT calculations.

DFT calculations allow for the prediction of various spectroscopic parameters, including vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This computed spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as the characteristic N-H stretches and C=N imine stretches of the guanidine moiety. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental spectra to aid in structural elucidation. While specific experimental data for this compound is not widely published, theoretical predictions serve as a valuable reference for future experimental work. nih.gov

The guanidine group is one of the strongest organic bases due to the exceptional stability of its protonated form, the guanidinium (B1211019) cation. This stability arises from the resonance delocalization of the positive charge over the three nitrogen atoms. Computational methods can precisely calculate the proton affinity and pKa values. The energetics of the protonation reaction (guanidine + H⁺ → guanidinium) can be determined by calculating the Gibbs free energy change of the reaction. jes.or.jp These calculations consistently show a highly exothermic protonation process, confirming the compound's strong basicity. The presence of the 3-isopropylphenyl substituent is expected to slightly modify the basicity compared to unsubstituted guanidine, an effect that can be quantified through these calculations.

Molecular Modeling and Dynamics Simulations

While quantum calculations provide a static picture of the molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior, flexibility, and intermolecular interactions. mdpi.com

The this compound molecule possesses significant conformational flexibility, primarily due to rotation around the C-N single bonds and the bond connecting the phenyl ring to the guanidine nitrogen. A conformational analysis can be performed by systematically rotating these bonds (e.g., via a potential energy surface scan) to identify stable conformers (energy minima) and the transition states that separate them. nih.govrsc.org The isopropyl group on the phenyl ring also introduces its own rotational degrees of freedom. This analysis helps to understand the preferred three-dimensional shapes of the molecule in different environments, which is critical for its interaction with other molecules.

Table 3: Key Dihedral Angles and Rotational Barriers

| Dihedral Angle | Description | Estimated Rotational Barrier (kcal/mol) |

|---|---|---|

| C(aromatic)-C(aromatic)-N-C(guanidine) | Phenyl ring to Guanidine | 3-5 |

Note: Values are representative estimates for phenylguanidine-type structures.

Molecular dynamics (MD) simulations can model the behavior of this compound over time, either in solution or in complex with a biological target like a receptor or enzyme. rsc.org In these simulations, the protonated guanidinium form is often of primary interest due to its prevalence under physiological conditions. The positively charged guanidinium group is known to form strong hydrogen bonds and salt bridges, particularly with negatively charged residues like aspartate and glutamate (B1630785) in proteins.

MD simulations can be used to:

Analyze Solvation: Study how water molecules arrange around the solute and mediate its interactions.

Explore Binding Poses: Dock the molecule into a protein's active site and run simulations to assess the stability of the binding pose.

Calculate Binding Free Energies: Use advanced computational methods to estimate the strength of the interaction between the molecule and its binding partner.

These simulations are instrumental in rationalizing the molecule's mechanism of action at a molecular level and can guide the design of new derivatives with improved properties.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving guanidine and its derivatives. mdpi.comnih.govrsc.orgnih.govscispace.com While specific theoretical studies on the reaction pathways of this compound are not extensively documented in publicly available literature, a wealth of computational research on the guanidine functional group provides significant insights into its expected reactivity. These studies model reaction intermediates, transition states (TSs), and energy profiles to predict the feasibility, regioselectivity, and kinetics of various transformations. mdpi.comresearchgate.net

One of the fundamental reactions of the guanidine moiety is its participation in cycloaddition reactions. Theoretical investigations of 1,3-dipolar cycloadditions between azides and the C=N double bond of guanidine have been performed using DFT calculations, such as the B3LYP functional with the 6-311+G(2d,p) basis set. mdpi.com These studies model the formation of tetrazole intermediates and their subsequent rearrangements. mdpi.com The calculations reveal that the reaction proceeds through transition states leading to different regioisomers, with the energy barriers of these transition states determining the kinetic favorability of each pathway. mdpi.com For instance, the cycloaddition of phenyl azide to guanidine involves a transition state with a relative energy that is lower than that for unsubstituted azide, indicating an electronic influence of the phenyl substituent. mdpi.com

The energy profiles calculated in such studies highlight that while a particular cycloaddition pathway may be kinetically favored (i.e., having a lower activation energy), the resulting product may not be the most thermodynamically stable. mdpi.com Subsequent rearrangements often lead to the final, most stable product. mdpi.com These computational models suggest that uncatalyzed cycloadditions involving guanidines may require drastic conditions due to high energy barriers. researchgate.net

Another area of theoretical investigation is the role of guanidines as nucleophiles or catalysts. DFT studies have been employed to understand the mechanism of guanidine-catalyzed reactions, such as the ring-opening of cyclic carbonates by amines. rsc.orgscispace.com These calculations can distinguish between different possible mechanisms, for example, whether the guanidine acts as a base to activate the amine or as a nucleophile to activate the carbonate. scispace.com The ability of certain guanidine catalysts to act as bifunctional molecules, simultaneously donating and accepting protons, can be modeled, and the corresponding reduction in the Gibbs free energy of the reaction pathway can be quantified. rsc.orgscispace.com

Furthermore, theoretical studies have explored the tandem aza-Michael addition/intramolecular cyclization reactions of guanidinium salts. nih.gov Using computational approaches like B3LYP and M06-2X, researchers can investigate the kinetics and thermodynamics of the proposed reaction pathways. nih.gov These studies analyze the stationary points along the reaction coordinate, providing insights into the structural diversity of the products, which can be influenced by the formation of different tautomers. nih.gov

The table below presents representative data from a DFT study on the 1,3-dipolar cycloaddition of various azides with a generic guanidine core, illustrating the kind of data generated in such theoretical investigations. This data can be considered analogous to what would be expected for this compound.

| Reactant (Azide) | Transition State | Relative Energy (kcal/mol) | Key Bond Distances in TS (Å) |

| Hydrazoic Acid | TS1a | >50 | N/A |

| Methyl Azide | TS2b | 67.1 | N/A |

| Phenyl Azide | TS3b | 62.9 | N3-N4 and N1-C5 forming |

| Benzyl (B1604629) Azide | TS4b | 69.6 | N/A |

| Perfluorophenyl Azide | TS5b | 60.6 | N/A |

This table is illustrative and compiled from data on general guanidine cycloaddition reactions. The relative energies are high, suggesting challenging reaction conditions. mdpi.comresearchgate.net

Mechanistic Biological Interactions of 1 3 Isopropylphenyl Guanidine in Vitro and Molecular Level Focus

Ligand-Target Binding Studies at the Molecular Level

The interaction of guanidine-containing compounds with biological macromolecules is a subject of extensive research. These studies reveal a pattern of binding to specific protein receptors, RNA structures, and enzymes, driven by the unique electrostatic and hydrogen-bonding capabilities of the guanidinium (B1211019) cation.

While direct binding data for 1-(3-Isopropylphenyl)guanidine is not extensively detailed in the available literature, the broader class of guanidine (B92328) derivatives has been shown to interact with specific protein targets, most notably sigma (σ) receptors. Sigma receptors are implicated in a variety of cellular functions and are considered targets for psychotomimetic opiates and antipsychotic drugs. nih.goviaea.orgosti.gov

A prototypical sigma receptor ligand, 1,3-di(2-tolyl)guanidine (DTG), demonstrates the high-affinity binding characteristic of this compound class. nih.goviaea.orgosti.gov Studies using radiolabeled DTG ([³H]DTG) have been instrumental in characterizing these binding sites in brain and heart tissues. nih.govnih.gov Scatchard analysis of [³H]DTG binding in rat heart membrane preparations revealed a single high-affinity site with a dissociation constant (KD) of 8.7 nM and a maximum binding capacity (Bmax) of 100 pmol/g protein. nih.gov The binding to these sites is stereoselective, showing a preference for specific isomers of benzomorphan opiates, a characteristic feature of sigma receptor interactions. nih.govnih.gov

The drug-selectivity profile of these binding sites further confirms their identity as sigma receptors, showing high affinity for antipsychotic drugs like haloperidol and various phenothiazines. nih.goviaea.org The structural similarity of this compound to established sigma receptor ligands suggests it may also exhibit affinity for these receptors, a hypothesis that warrants further empirical investigation.

Binding Affinities of Guanidine Derivatives and Other Ligands at Sigma Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki in nM) | Tissue/Preparation |

|---|---|---|---|

| (-)-Pentazocine | Sigma-2 | 140 | Rat Heart Membranes nih.gov |

| (+)-Pentazocine | Sigma-2 | 2190 | Rat Heart Membranes nih.gov |

| Verapamil | Sigma-2 | 202 | Rat Heart Membranes nih.gov |

| (-)-SKF-10047 | Sigma-2 | 1289 | Rat Heart Membranes nih.gov |

| (+)-SKF-10047 | Sigma-2 | 17582 | Rat Heart Membranes nih.gov |

Guanidine and its derivatives are known to interact with specific non-coding RNA structures called riboswitches. These are regulatory elements within messenger RNA that bind to small molecule ligands, thereby controlling gene expression. elifesciences.orgnih.govoup.com Several classes of guanidine-sensing riboswitches have been identified, which undergo significant conformational changes upon ligand binding. elifesciences.orgnih.govoup.com

The binding mechanism often involves the formation of a "kissing loop" interaction, where two distinct hairpin loops within the RNA structure interact with each other, stabilized by the presence of the guanidinium cation. nih.govd-nb.info For instance, the guanidine-II riboswitch from Escherichia coli forms a kissing loop between its P1 and P2 hairpins upon binding guanidinium. nih.govd-nb.info This interaction is crucial for its regulatory function.

Advanced techniques such as single-molecule Fluorescence Resonance Energy Transfer (smFRET) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to study the conformational dynamics of these riboswitches. elifesciences.orgnih.govnih.gov Studies on the guanidine-IV riboswitch using smFRET have shown that the aptamer domain (the ligand-binding portion) is highly sensitive to guanidine concentration. elifesciences.orgnih.gov The binding of both magnesium ions (Mg²⁺) and the guanidinium cation (Gua⁺) is critical for promoting the structural folding necessary for the riboswitch's function. elifesciences.org These studies provide a detailed picture of how ligand binding induces specific structural transitions in the RNA, leading to a genetic regulatory outcome. elifesciences.orgnih.gov

Key Features of Guanidine-Riboswitch Interactions

| Riboswitch Type | Key Structural Feature | Effect of Guanidine Binding | Investigative Technique |

|---|---|---|---|

| Guanidine-II | P1 and P2 Hairpin Loops | Induces kissing loop-loop interaction and dimerization. nih.govd-nb.info | NMR Spectroscopy, SAXS nih.gov |

| Guanidine-IV | Aptamer and Terminator Domains | Promotes structural folding and anti-termination. elifesciences.org | smFRET elifesciences.orgnih.gov |

The guanidinium group is a key pharmacophore in the inhibition of certain enzymes and membrane transporters, such as the NorA efflux pump in Staphylococcus aureus. nih.govresearchgate.netimperial.technih.gov NorA is a multidrug efflux pump that confers antibiotic resistance by actively transporting drugs out of the bacterial cell. nih.govimperial.tech Inhibition of this pump can restore the efficacy of antibiotics like ciprofloxacin. imperial.tech

Mechanistic studies have revealed how guanidinium-containing molecules can block the function of NorA. Cryo-electron microscopy structures of NorA in complex with synthetic antibody fragments (Fabs) show that a loop from the Fab inserts deeply into the substrate-binding pocket of the pump. nih.govnih.gov Critically, an arginine residue—which contains a terminal guanidinium group—on this loop forms direct interactions with two acidic residues (aspartate and glutamate) that are essential for the pump's activity. nih.govnih.gov

This finding has led to the development of peptide mimics of the Fab loop that act as potent NorA inhibitors. nih.gov These peptides, by virtue of their guanidinium group, target the indispensable acidic residues in the NorA binding pocket, effectively blocking antibiotic efflux. nih.gov This mechanism highlights a specific and potent mode of enzyme/transporter inhibition achievable by compounds possessing a guanidinium moiety, such as this compound. Several other synthetic compounds, including 2-phenylquinolines and riparins, have also been identified as NorA inhibitors, demonstrating the viability of targeting this pump to combat antibiotic resistance. researchgate.netrsc.org

Molecular Recognition and Hydrogen Bonding Networks in Biological Contexts

The ability of this compound to interact with biological targets is governed by the principles of molecular recognition. The planar, charge-delocalized guanidinium cation is adept at forming specific and stable non-covalent interactions.

The guanidinium (Gdm⁺) cation is a versatile interaction hub. Its planar geometry and six hydrogen bond donors allow it to form multiple, directionally specific hydrogen bonds. d-nb.infoacs.org In protein structures, the guanidinium ion shows a strong preference for interacting with acidic amino acid residues. rsc.org An analysis of protein crystal structures revealed that 46% of hydrogen-bonding interactions involving Gdm⁺ are with aspartate and glutamate (B1630785). rsc.org These interactions with the negatively charged carboxylate groups are exceptionally strong. rsc.org

Beyond simple hydrogen bonds, the Gdm⁺ cation can engage in cation-π interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.govnih.gov This is particularly relevant for this compound, which contains an aromatic phenyl ring. The flat faces of the guanidinium cation can interact favorably with the hydrophobic faces of aromatic rings and other nonpolar groups. acs.orgnih.gov This dual character—being both a potent hydrogen bond donor and capable of hydrophobic and cation-π interactions—allows it to bind effectively to complex biological sites that present a mosaic of polar and nonpolar surfaces. acs.org

Types of Guanidinium-Amino Acid Interactions

| Interaction Type | Description | Interacting Amino Acids | Relative Strength |

|---|---|---|---|

| Hydrogen Bonding (N-H···O) | Interaction between guanidinium N-H groups and oxygen atoms on amino acid side chains or backbones. rsc.org | Aspartate, Glutamate, Proline rsc.org | Very Strong (especially with Asp/Glu, ~-76 kcal/mol) rsc.org |

| Cation-π Interaction | Electrostatic interaction between the positive guanidinium cation and the π-electron cloud of an aromatic ring. nih.govnih.gov | Phenylalanine, Tryptophan, Tyrosine nih.gov | Significant |

| Hydrophobic Interaction | Interaction of the flat, nonpolar faces of the guanidinium cation with hydrophobic/aliphatic groups. acs.org | Aliphatic and aromatic side chains acs.org | Weak to Moderate |

The guanidinium group is a key structural motif for molecules that bind to nucleic acids. Guanidine-based compounds often act as DNA minor groove binders. researchgate.netmdpi.com The interaction with DNA and RNA is multifaceted, involving a combination of electrostatic interactions, hydrogen bonds, and cation-π stacking. researchgate.netmdpi.com

The delocalized positive charge of the guanidinium cation interacts favorably with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.gov This charge-pairing is a primary driver of binding affinity. Furthermore, the guanidinium group's ability to form multiple hydrogen bonds simultaneously allows for specific recognition of nucleobases. researchgate.net Computational studies have shown that the guanidinium group of arginine preferentially interacts with guanine and cytosine by forming two simultaneous hydrogen bonds. researchgate.net

In addition to hydrogen bonding, cation-π stacking between the planar guanidinium cation and the faces of purine bases can occur. researchgate.net This combination of electrostatic attraction to the phosphate backbone and specific hydrogen bonding and stacking with the bases allows guanidinium-containing molecules to recognize and bind to specific sequences or structures within DNA and RNA, as exemplified by the riboswitch interactions discussed previously. researchgate.netacs.org

In Vitro Cellular Pathway Modulation and Functional Consequences

Investigation of Apoptotic Pathways and Caspase Activation in Cell Lines

There is currently no available research data detailing the effects of this compound on apoptotic pathways or the activation of caspases in any cell lines.

Modulation of Cellular Processes (e.g., efflux pumps, drug resistance mechanisms)

Information regarding the modulation of cellular processes, such as the activity of efflux pumps or mechanisms of drug resistance, by this compound is not present in the current body of scientific literature.

Structure Activity Relationship Sar Studies of 1 3 Isopropylphenyl Guanidine and Its Analogues Theoretical and in Vitro Focus

Influence of Aryl Substituents on Molecular Activity and Selectivity

The nature, position, and electronic properties of substituents on the phenyl ring of aryl guanidines are critical determinants of their biological activity and target selectivity. The 3-isopropyl group in 1-(3-isopropylphenyl)guanidine, for instance, confers specific steric and hydrophobic properties that influence how the molecule fits into a binding pocket and interacts with its target.

Theoretical and in vitro studies on various phenylguanidine analogues have demonstrated that:

Hydrophobicity and Sterics: The hydrophobicity of aryl substituents can significantly impact potency. In studies of N2-phenylguanines as inhibitors of Herpes simplex virus (HSV) thymidine (B127349) kinases, hydrophobic groups in the meta-position of the phenyl ring, such as a trifluoromethyl group, were found to be the most potent inhibitors for both HSV-1 and HSV-2 enzymes. nih.gov This suggests that the meta-isopropyl group of this compound would contribute a favorable hydrophobic interaction in similar contexts. The position is also crucial; for N2-phenylguanines, the potency was positively correlated with the hydrophobicity (π values) of meta substituents but negatively correlated with that of para substituents. nih.gov

Electronic Effects: Electron-withdrawing or electron-donating substituents alter the pKa of the guanidine (B92328) group and the electronic landscape of the aryl ring, affecting binding affinity. For N2-phenylguanine inhibitors, potency showed a positive correlation with the resonance parameter (R) of para substituents and with the sigma constants (a measure of electronic effect) of meta substituents. nih.gov

Selectivity: Different substitution patterns can allow a compound to discriminate between closely related biological targets. Many N2-phenylguanine derivatives were found to be significantly more potent against the type 2 HSV thymidine kinase than the type 1 enzyme, showcasing how aryl substitution can govern selectivity. nih.gov

The impact of aryl substitution is clearly illustrated in studies of the antimicrobial activity of benzyl (B1604629) guanidine derivatives. The minimal inhibitory concentration (MIC) varies significantly with different substituents on the aryl ring, as shown in the table below.

| Compound | Aryl Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

|---|---|---|---|

| 1 | 3-CF₃ | 16 | 16 |

| 2 | 4-CF₃ | 16 | 16 |

| 3 | 3-Cl | 16 | 16 |

| 4 | 4-Cl | 8 | 8 |

| 5 | 3,4-diCl | 4 | 4 |

| 6 | 2-Cl, 3-CF₃ | 0.5 | 1 |

As the data indicates, moving from single to multiple substitutions (e.g., 4-Cl vs. 3,4-diCl) can enhance potency. The combination of both chloro and trifluoromethyl groups in compound 6 results in the most potent activity against both bacterial strains, demonstrating a synergistic effect of the aryl substituents. mdpi.com

Impact of Modifications to the Guanidine Core on Biological Interactions

The guanidine core is often considered the primary pharmacophore, responsible for anchoring a ligand to its biological target. nih.gov However, contrary to the belief that modifying this core would destroy its function, targeted chemical alterations can serve as a sophisticated tool to fine-tune activity and selectivity. nih.govresearchgate.net

Key modifications and their impacts include:

N-Substitution: Attaching alkyl or acyl groups to the nitrogen atoms of the guanidine moiety can profoundly alter biological outcomes. In studies on integrin ligands, N-methylation, N-alkylation, or N-acylation of the guanidine group in the RGD peptide motif was used to control receptor subtype specificity. nih.gov These modifications can modulate the hydrogen-bonding pattern and steric profile of the ligand, potentially suppressing binding to one receptor subtype while preserving or enhancing it for another. researchgate.net

Switching Pharmacological Targets: Simple structural modifications to the guanidine core or its linkers can sometimes lead to a complete switch in pharmacological activity. For example, a series of histamine (B1213489) H₃ receptor antagonists containing a guanidine group were modified, resulting in a significant decrease in H₃R activity but the unexpected emergence of potent antagonist activity at muscarinic M₂ and M₄ receptors. nih.gov This highlights the sensitivity of biological targets to the precise chemical environment of the guanidine core.

Control of Basicity and Protonation: The substitution pattern on the guanidine nitrogen atoms influences the group's basicity (pKa). This, in turn, determines the extent of protonation at physiological pH, which is critical for forming ionic bonds with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor's binding site.

These studies collectively show that the guanidine core is not merely a static anchor but a dynamic component of the pharmacophore that can be strategically modified to achieve desired biological profiles.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For guanidine-based compounds, QSAR models are invaluable for understanding the physicochemical properties that govern their activity and for predicting the potency of novel, unsynthesized analogues. frontiersin.org

The development of a 3D-QSAR model, a common approach, typically involves:

Dataset Selection: A series of structurally related guanidine analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized. The compounds are then aligned based on a common scaffold or a docked pose within a target receptor.

Calculation of Molecular Descriptors: Steric and electrostatic fields are calculated around the aligned molecules. These fields are the independent variables in the QSAR model.

Statistical Analysis: A statistical method, such as Partial Least Squares (PLS), is used to correlate the variations in the steric and electrostatic fields with the variations in biological activity.

Model Validation: The predictive power of the resulting QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation, yielding a q² value) and external validation (using a test set of compounds not included in model generation, yielding a predictive r² value). mdpi.com

A 3D-QSAR study on tricyclic guanidine analogues of Batzelladine K as anti-malarial agents provides a practical example. frontiersin.org The researchers developed a predictive model based on the docked conformations of the compounds in the active site of Plasmodium falciparum Lactate Dehydrogenase (PfLDH). frontiersin.org

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated) | 0.516 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated) | 0.810 | Measures the correlation between experimental and predicted activity for the training set. |

| r²_pred (Test Set) | 0.910 | Measures the correlation for the external test set, indicating true predictive power. |

The resulting model and its visual representation (contour maps) revealed that bulky substituents in certain regions improved steric interactions within the enzyme's binding pocket, while hydrophobic substituents interacted favorably with key residues like Gly27, Ala98, and Ile54. frontiersin.org Such validated models can be used to screen virtual libraries and prioritize the synthesis of new analogues with potentially higher activity. frontiersin.org

Principles for Rational Design of Guanidine-Based Molecular Probes and Ligands

The insights gained from SAR and QSAR studies culminate in a set of principles for the rational design of novel guanidine-containing molecules with specific biological functions. The guanidine moiety is often considered a "privileged scaffold" because its inherent properties make it highly suitable for molecular recognition at biological targets. mdpi.com

The key principles for rational design include:

Leveraging the Guanidinium (B1211019) Cation as a Recognition Element: The protonated guanidinium group is an excellent hydrogen bond donor and can form strong, charge-assisted hydrogen bonds (salt bridges) with carboxylate groups of aspartate or glutamate (B1630785) residues in proteins. nih.gov It can also interact with the phosphate (B84403) backbone of DNA and RNA, making it a common feature in molecules that bind to the minor groove of DNA. mdpi.com The design process begins by identifying these potential interaction sites on the target biomolecule.

Tuning Selectivity via the Aryl Scaffold: While the guanidine core often serves as the anchor, the aryl portion of the molecule (e.g., the 3-isopropylphenyl group) is typically responsible for fine-tuning potency and selectivity. By modifying the substitution pattern on the aryl ring, the ligand can be tailored to fit into specific hydrophobic pockets or form additional interactions with the target, allowing it to distinguish between different receptors or enzyme subtypes. nih.govnih.gov

Core Modification for Functional Optimization: As established by SAR, subtle modifications to the guanidine core itself (e.g., N-alkylation) can be a powerful strategy to modulate receptor subtype selectivity or even shift the ligand's activity to a new target class altogether. nih.govnih.gov This principle is particularly useful for optimizing a lead compound to reduce off-target effects.

Integration into Larger Systems: The guanidine group can be incorporated into more complex molecular architectures to create highly functional molecules. For instance, guanidine hydroquinoline ligands have been used to create zinc complexes that are highly active catalysts for lactide polymerization, demonstrating an application beyond traditional drug-receptor interactions. nih.gov Similarly, attaching a guanidine moiety to natural products has been shown to enhance their binding affinity for structured RNAs. researchgate.net

By combining these principles, medicinal chemists can move beyond trial-and-error approaches and rationally design novel ligands and probes based on the 1-(aryl)guanidine scaffold, with a high degree of control over their biological and chemical properties.

Supramolecular Chemistry and Advanced Materials Applications of Guanidine Scaffolds

Guanidinium-Anion Recognition and Directed Self-Assembly

The guanidinium (B1211019) group is well-known for its ability to form strong, bidentate hydrogen bonds with oxoanions such as carboxylates, phosphates, and sulfates. This interaction is a fundamental principle in molecular recognition and has been exploited to create various anion receptors. The planar, Y-shaped geometry of the guanidinium group allows for specific and directional interactions, which can guide the self-assembly of molecules into larger, ordered structures. However, no studies specifically document the anion-binding affinities or self-assembly behavior of 1-(3-Isopropylphenyl)guanidine.

Host-Guest Chemistry Involving Guanidine (B92328) Derivatives and Macrocyclic Hosts

Host-guest chemistry often utilizes the non-covalent interactions of functional groups like guanidinium to bind guest molecules within larger macrocyclic hosts. The formation of these complexes is driven by forces such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. While numerous studies detail the encapsulation of various guests by synthetic hosts, there is no specific literature describing host-guest systems involving this compound as either the host or the guest component.

Design and Synthesis of Ordered Supramolecular Architectures from Guanidine Building Blocks

The directional hydrogen-bonding capabilities of the guanidinium group make it a valuable building block (synthon) in crystal engineering and the design of supramolecular polymers. Scientists have successfully created tapes, rosettes, and other complex architectures using guanidinium-based molecules. The synthesis of such ordered structures relies on the predictable recognition patterns of the functional group. Research on the synthesis of supramolecular architectures specifically using this compound as a primary building block has not been reported.

Applications in Functional Materials Research

The versatile properties of the guanidinium group have led to its incorporation into a wide range of functional materials.

Guanidinium-Functionalized Nanomaterials for Interfacial and Membrane Interactions

Guanidinium groups are often attached to the surface of nanomaterials, such as nanoparticles and graphene oxide, to modulate their surface properties. rsc.orgresearchgate.net The positive charge and hydrogen-bonding ability can enhance interactions with biological membranes and improve the antimicrobial or cell-penetrating properties of the nanomaterials. rsc.orgnih.gov While this is a vibrant area of research, no studies have been published on the synthesis or application of nanomaterials specifically functionalized with this compound.

Integration into Polymers and Composites for Tunable Properties

Incorporating guanidinium moieties into polymer backbones or side chains can impart unique properties, such as enhanced mechanical strength, thermal stability, and antimicrobial activity. nih.govresearchgate.net For example, 1,3-diphenyl-guanidine (a different compound) is used in rubber composites to improve silica dispersion and dynamic properties. utwente.nl Cationic polymers containing guanidinium groups have also been developed for separation processes. google.com However, the integration of this compound into polymers or composites and the resulting material properties have not been described in the literature.

Advanced Analytical Methodologies for Research on 1 3 Isopropylphenyl Guanidine

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is an indispensable tool for the separation and quantification of 1-(3-Isopropylphenyl)guanidine from impurities, metabolites, or other components within a sample matrix. The choice of chromatographic technique is dictated by the specific requirements of the analysis, such as the desired sensitivity, resolution, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely employed method for the purity assessment and quantification of aryl guanidines. Given the aromatic phenyl ring in this compound, the compound is expected to exhibit significant UV absorbance, making this a suitable detection method. A reversed-phase HPLC method would be appropriate, where the nonpolar nature of the isopropylphenyl group allows for good retention and separation on a C18 or similar stationary phase.

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The acidic nature of the mobile phase is often beneficial for the analysis of basic compounds like guanidines, as it promotes the protonation of the guanidine (B92328) group, leading to sharper peaks and improved chromatographic performance. greyhoundchrom.comsielc.com

Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm (estimated λmax) |

This table presents a hypothetical but scientifically plausible set of starting parameters for method development. The optimal conditions would need to be determined empirically.

Purity assessment is achieved by analyzing the chromatogram for the presence of any additional peaks, which may correspond to impurities or degradation products. The relative peak area of this compound compared to the total peak area of all components provides a measure of its purity. For quantification, a calibration curve is constructed by injecting known concentrations of a pure standard of the compound and plotting the peak area against the concentration.

For the detection and quantification of trace amounts of this compound, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.govnih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

In LC-MS/MS analysis, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI) in positive ion mode, given the basic nature of the guanidine group which is readily protonated. The protonated molecule (precursor ion) is then isolated and fragmented in the mass spectrometer to produce characteristic product ions. The specific transition from the precursor ion to a designated product ion is monitored using Multiple Reaction Monitoring (MRM), which provides a high degree of selectivity and reduces background noise. nih.gov

Table 2: Postulated LC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (M+H)⁺ | To be determined experimentally |

| Product Ions | To be determined by fragmentation studies |

| Collision Energy | To be optimized for specific transitions |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 250 °C |

The exact mass-to-charge ratios (m/z) for precursor and product ions must be determined through infusion of a standard solution of this compound into the mass spectrometer.

The high sensitivity of LC-MS/MS allows for the quantification of the compound at very low concentrations, often in the picogram to nanogram range. nih.gov This is particularly valuable in pharmacokinetic studies or for monitoring the compound in biological extracts.

Spectrometric Quantification Methods for Research Samples

UV-Visible spectrophotometry can be utilized as a straightforward and rapid method for the quantification of this compound in solutions where it is the primary absorbing species. The presence of the phenyl group results in characteristic UV absorption bands. mdpi.comresearchgate.net

To quantify the compound, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. It is crucial that the solvent used for the standards and the sample is the same, as the solvent can influence the position and intensity of the absorption bands. This method is particularly useful for routine analysis of relatively pure samples, such as in dissolution studies or for monitoring reaction kinetics.

Development of Specific Sample Preparation Strategies for Complex Research Matrices (e.g., Biological Extracts, Reaction Mixtures)

The successful analysis of this compound in complex matrices like biological extracts (e.g., plasma, urine) or crude reaction mixtures is highly dependent on the sample preparation strategy employed. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. greyhoundchrom.comdrawellanalytical.com

For biological extracts, protein precipitation is a common first step to remove the bulk of proteins which can interfere with the analysis. nacalai.com This is typically achieved by adding an organic solvent like acetonitrile or methanol, or an acid such as trichloroacetic acid, followed by centrifugation to pellet the precipitated proteins. nacalai.com